molecular formula C14H10IN3O3S B3926188 2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3926188
M. Wt: 427.22 g/mol
InChI Key: NXXCURFGFMMITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as INCB018424, is a selective inhibitor of Janus kinase 1 (JAK1) and is being developed as a therapeutic agent for various inflammatory and autoimmune diseases. This compound has shown promising results in preclinical and clinical studies and has the potential to revolutionize the treatment of these diseases.

Mechanism of Action

2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide selectively inhibits JAK1, which is a key signaling molecule involved in the immune response. By inhibiting JAK1, this compound blocks the signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and disease activity.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system, specifically on the activity of T cells and other immune cells. The compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are involved in the pathogenesis of various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for use in laboratory experiments, including its high selectivity for JAK1 and its ability to inhibit cytokine signaling pathways. However, the compound also has limitations, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are several potential future directions for research on 2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in various inflammatory and autoimmune diseases.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce toxicity.
3. Investigation of its potential use in combination with other therapeutic agents to enhance its efficacy and reduce the risk of resistance.
4. Exploration of its potential use in other disease areas, such as cancer and infectious diseases, where JAK1 signaling is known to play a role.
5. Investigation of its potential for use in personalized medicine, where patients with specific genetic profiles may benefit more from treatment with this compound.

Scientific Research Applications

2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical studies for its potential therapeutic use in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown significant efficacy in reducing disease activity and improving clinical outcomes in these conditions.

properties

IUPAC Name

2-iodo-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCURFGFMMITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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